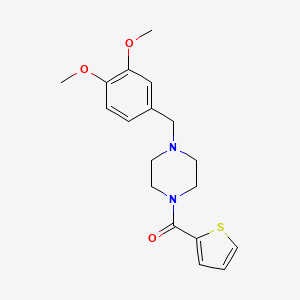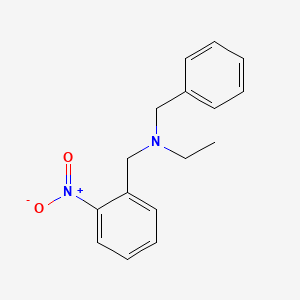![molecular formula C19H16N2O2S B5728444 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)
2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzimidazole derivative that has been synthesized using several methods, and its mechanism of action, physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole has been shown to have potential applications in biomedical research, particularly in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for the growth and spread of tumors. In addition, 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole has been found to have anti-inflammatory and antiviral activities, and to inhibit the replication of hepatitis C virus.
Wirkmechanismus
The mechanism of action of 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of tubulin, which is a protein that is essential for the formation of microtubules. Microtubules are involved in a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance. By inhibiting the activity of tubulin, 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole disrupts the formation of microtubules, which leads to the inhibition of cell division and the induction of apoptosis.
Biochemical and physiological effects:
2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, which is a phase of the cell cycle that is essential for cell division. It has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and apoptosis. In addition, 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. It has also been found to have low toxicity in animal models, which makes it a promising candidate for further development. However, there are also some limitations to using 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole in lab experiments. It has a relatively short half-life, which means that it may not be effective in vivo. In addition, it has been found to be unstable in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole. One direction is to investigate its potential applications in combination with other anticancer drugs, as it has been found to enhance the activity of several other drugs. Another direction is to investigate its potential applications in other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole, which will help to guide its further development and use in biomedical research.
In conclusion, 2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole is a promising compound that has potential applications in biomedical research, particularly in cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications and to guide its further development in biomedical research.
Synthesemethoden
2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole has been synthesized using several methods, including the reaction of 2-aminobenzimidazole with 2-naphthalenesulfonyl chloride in the presence of triethylamine, and the reaction of 2-naphthalenesulfonyl chloride with 2-(2-aminoethyl)-1H-benzimidazole in the presence of triethylamine. The yield of the synthesis method varies depending on the method used, and the purity of the compound can be increased by recrystallization.
Eigenschaften
IUPAC Name |
2-(2-naphthalen-2-ylsulfonylethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-24(23,16-10-9-14-5-1-2-6-15(14)13-16)12-11-19-20-17-7-3-4-8-18(17)21-19/h1-10,13H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYUZTRZKGNDPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthalen-2-ylsulfonylethyl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)







